molecular formula C9H11ClN2O3 B1379533 3-(4-Nitrophenoxy)azetidine hydrochloride CAS No. 1803610-95-8

3-(4-Nitrophenoxy)azetidine hydrochloride

Cat. No. B1379533
M. Wt: 230.65 g/mol
InChI Key: MLVOMRFYSHTTCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines are synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Recent advances in the synthesis of azetidines include new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular formula of 3-(4-Nitrophenoxy)azetidine hydrochloride is C9H11ClN2O3.


Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Scientific Research Applications

Synthesis and Derivatization for Drug-Like Compounds

Azetidines, including derivatives like 3-(4-Nitrophenoxy)azetidine hydrochloride, are crucial in synthesizing drug-like compounds. A study by Denis et al. (2018) demonstrates the synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols, which are then used to create drug-like compounds through further derivatization (Denis et al., 2018).

Biological Activity in Cancer Treatment

The biological activity of azetidinone derivatives, a category that includes 3-(4-Nitrophenoxy)azetidine hydrochloride, has been explored in cancer treatment. Chimento et al. (2013) found that 3-chloro-azetidin-2-one derivatives exhibit antiproliferative activity on human breast cancer cell lines (Chimento et al., 2013).

Broad Applications in Medicinal Chemistry

The diverse applications of azetidines in medicinal chemistry, including azetidine-2-ones and related compounds, are highlighted in a comprehensive review by Singh et al. (2008). This includes their use as precursors in synthesizing various bioactive compounds (Singh et al., 2008).

Antibacterial and Antifungal Properties

Samadhiya et al. (2013) explored the synthesis of azetidinone derivatives with promising antibacterial and antifungal activities. This indicates potential applications of 3-(4-Nitrophenoxy)azetidine hydrochloride in creating compounds with similar properties (Samadhiya et al., 2013).

Synthesis of Novel Azetidinone Derivatives

Patel and Desai (2004) conducted research on synthesizing novel azetidinone derivatives, which includes compounds related to 3-(4-Nitrophenoxy)azetidine hydrochloride. Their findings contribute to the broad scope of azetidine chemistry (Patel & Desai, 2004).

Safety And Hazards

Azetidine hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Azetidines have been used in organic synthesis and medicinal chemistry due to their unique reactivity that can be triggered under appropriate reaction conditions . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(4-nitrophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVOMRFYSHTTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)azetidine hydrochloride

CAS RN

1803610-95-8
Record name Azetidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-95-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-nitrophenoxy)azetidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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